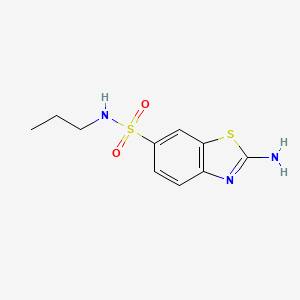

2-amino-N-propyl-1,3-benzothiazole-6-sulfonamide

Description

2-Amino-N-propyl-1,3-benzothiazole-6-sulfonamide is a benzothiazole derivative characterized by:

- Amino group at position 2 substituted with a propyl chain (N-propyl).

- Aromatic benzothiazole core, which is a privileged scaffold in medicinal chemistry due to its bioactivity in enzyme inhibition and receptor modulation.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-propyl-1,3-benzothiazole-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S2/c1-2-5-12-17(14,15)7-3-4-8-9(6-7)16-10(11)13-8/h3-4,6,12H,2,5H2,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIIGUDBCJPQBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-propyl-1,3-benzothiazole-6-sulfonamide typically involves the reaction of 2-aminobenzothiazole with propylamine and a sulfonating agent. One common method includes:

Starting Material: 2-aminobenzothiazole.

Reaction with Propylamine: The 2-aminobenzothiazole is reacted with propylamine under controlled conditions to introduce the propyl group.

Sulfonation: The resulting intermediate is then treated with a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonamide group at the 6th position of the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-propyl-1,3-benzothiazole-6-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines or other reduced derivatives.

Substitution Products: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-amino-N-propyl-1,3-benzothiazole-6-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential anti-inflammatory, antibacterial, and anticancer properties.

Biological Research: Used as a probe to study enzyme interactions and protein binding.

Industrial Applications: Employed as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-propyl-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including anti-inflammatory and antibacterial activities .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of 2-amino-N-propyl-1,3-benzothiazole-6-sulfonamide with related compounds:

Key Observations:

- Position 2 Modifications : The N-propyl group in the target compound increases hydrophobicity compared to the unsubstituted 1° amine in Compound I. This may reduce crystallinity, as seen in lower melting points for bulkier derivatives (e.g., Compound 1 at 144–145°C vs. Compound I at 240–242°C) .

- Position 6 Functional Groups : Sulfonamide/sulfamido groups enhance hydrogen-bonding capacity, critical for target binding. Trifluoromethyl (CF₃) groups in patent derivatives improve metabolic stability but reduce polarity.

- Spectral Signatures : The target compound’s IR spectrum would resemble Compound I’s N-H stretches (~3400 cm⁻¹) and C-S vibrations (~678 cm⁻¹), with additional C-H stretches from the propyl chain (2800–3000 cm⁻¹) .

Biological Activity

2-amino-N-propyl-1,3-benzothiazole-6-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole ring , an amino group at the 2-position, and a sulfonamide group at the 6-position, with a propyl substitution on the nitrogen atom of the amino group. Its molecular formula is . The unique structural characteristics contribute to its biological properties, particularly in antibacterial and anti-tubercular activities.

The mechanism of action for 2-amino-N-propyl-1,3-benzothiazole-6-sulfonamide involves interactions with specific enzymes and receptors. The sulfonamide moiety mimics natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. This leads to various biological effects, including:

- Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). It operates by inhibiting bacterial growth through bacteriostatic effects at lower concentrations and bactericidal effects at higher concentrations .

- Anti-tubercular Activity : Benzothiazole derivatives have been explored for their potential against Mycobacterium tuberculosis. Research indicates that 2-amino-N-propyl-1,3-benzothiazole-6-sulfonamide exhibits significant anti-tubercular properties .

Structure-Activity Relationships (SAR)

Research has established that modifications to the benzothiazole structure significantly affect biological activity. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-amino-N-propyl-1,3-benzothiazole-6-sulfonamide | Benzothiazole ring with amino and sulfonamide groups | Antibacterial and anti-tubercular properties |

| N,N-dimethyl analog | Dimethyl substitution at nitrogen | Similar antibacterial activity |

| Benzothiazole derivatives | Various substitutions | Diverse biological activities across derivatives |

Studies suggest that the N-propyl substitution is critical for maintaining antibacterial efficacy while enhancing selectivity against specific bacterial strains .

Case Studies and Experimental Findings

- Antibacterial Efficacy : In vitro studies demonstrated that 2-amino-N-propyl-1,3-benzothiazole-6-sulfonamide exhibits minimum inhibitory concentrations (MIC) effective against S. aureus (MIC ≤ 25 μM). Time-kill experiments showed a significant decrease in colony-forming units (CFUs) over time, indicating both bacteriostatic and bactericidal properties depending on concentration .

- Anti-tubercular Activity : A series of benzothiazole derivatives were evaluated for their ability to inhibit M. tuberculosis. Some derivatives showed promising results, leading to further exploration of their potential as new anti-tubercular agents .

- Carbonic Anhydrase Inhibition : The compound has been investigated for its ability to inhibit carbonic anhydrase isoforms, which is relevant for therapeutic applications in conditions like glaucoma and edema. Specific binding affinities have been noted, suggesting potential for isoform-selective inhibition.

Q & A

Q. How can computational modeling guide the design of derivatives with improved efficacy?

- Methodological Answer :

- Perform QSAR studies using descriptors like logP, polar surface area, and H-bond donors.

- Use molecular dynamics simulations (e.g., GROMACS) to assess target-ligand stability over 100 ns trajectories .

Notes for Methodological Rigor

- Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture sensitivity) and biological assay protocols in detail .

- Data Validation : Use orthogonal methods (e.g., NMR + HRMS for structure; IC₅₀ + Ki for activity) .

- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity and animal studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.